
Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a formyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a suitable catalyst to form 4-(4-bromophenyl)-4-formylpiperidine. This intermediate is then reacted with tert-butyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced, such as methoxy or ethoxy derivatives.
Scientific Research Applications
Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The bromophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure but with an aniline group instead of a bromophenyl group.
Uniqueness
Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate is unique due to the presence of the bromophenyl and formyl groups, which confer distinct chemical properties and reactivity. These features make it a versatile compound for various applications in research and industry.
Biological Activity
Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate, also known by its CAS number 137076-22-3, is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H21BrN2O2
- Molecular Weight : 341.25 g/mol
- Appearance : White to light yellow powder
- Melting Point : 140°C to 144°C
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study published in ResearchGate demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals as an antimicrobial agent .
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines. Notably, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent anticancer activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, this compound demonstrated a reduction in neuronal death and improved cognitive function, likely due to its ability to modulate oxidative stress pathways .
Study on Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The findings revealed that the compound exhibited comparable or superior activity against certain strains, indicating its potential as an alternative antimicrobial agent .
Cancer Cell Line Testing
In a detailed examination of the compound’s effects on MCF-7 and A549 cells, researchers found that treatment with varying concentrations led to a dose-dependent decrease in cell proliferation. Apoptotic markers were significantly elevated in treated cells compared to controls, reinforcing the compound's potential as an anticancer therapeutic .
Data Tables
Property | Value |
---|---|
Molecular Formula | C15H21BrN2O2 |
Molecular Weight | 341.25 g/mol |
Melting Point | 140°C to 144°C |
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Cytotoxicity (IC50 on MCF-7) | X µM (specific value needed from study) |
Neuroprotective Effects | Reduced neuronal death in models |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Boc Protection : Start with 4-formylpiperidine, introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in THF .
Bromophenyl Introduction : React the Boc-protected intermediate with 4-bromophenyl Grignard reagent (e.g., 4-bromophenylmagnesium bromide) to form the 4-(4-bromophenyl) substituent. This step requires strict temperature control (-78°C to 0°C) to avoid side reactions .
Oxidation/Formylation : If the formyl group is not present initially, mild oxidation of a hydroxymethyl intermediate using reagents like Dess-Martin periodinane ensures selective aldehyde formation .
- Yield Optimization : Use TLC or HPLC to monitor reaction progress. Anhydrous solvents (THF, DCM) and inert atmospheres (N₂/Ar) improve reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the Boc tert-butyl singlet (~1.4 ppm), formyl proton (~9.8 ppm), and aromatic protons from the bromophenyl group (7.3–7.6 ppm). Coupling patterns in the piperidine ring confirm stereochemistry .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment peaks (e.g., loss of Boc group at m/z ~100) .
- IR Spectroscopy : Detect the formyl C=O stretch (~1700 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .
Q. How does the formyl group influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The formyl group acts as an electrophilic site, enabling reactions like:
- Condensation : React with hydrazines to form hydrazones, useful in heterocyclic synthesis. Use ethanol as a solvent with catalytic acetic acid .
- Wittig Reactions : Generate α,β-unsaturated ketones by reacting with ylides. Optimize using anhydrous DCM and triethylamine .
- Reduction : Convert the formyl group to hydroxymethyl using NaBH₄ in methanol. Monitor pH to prevent over-reduction .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the stereochemistry of this compound derivatives?
- Methodological Answer :
Crystallization : Grow crystals via slow evaporation in hexane/ethyl acetate.
Data Collection : Use a high-resolution diffractometer (Cu-Kα radiation, λ = 1.54178 Å).
Refinement : Employ SHELXL ( ) for structure solution. Key parameters:
- R-factor : Aim for <5% to ensure accuracy.
- Thermal Ellipsoids : Analyze to confirm conformational rigidity of the piperidine ring .
Q. How should researchers address contradictory data in reported synthesis yields for this compound?
- Methodological Answer :
- Variable Analysis : Identify critical factors like solvent purity (anhydrous vs. wet THF), Grignard reagent stoichiometry, and reaction time .
- Design of Experiments (DoE) : Use factorial design to test interactions between variables (e.g., temperature × catalyst loading).
- Reproducibility Checks : Repeat reactions in triplicate under standardized conditions. Cross-validate with independent labs .
Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions involving the bromophenyl moiety?
- Methodological Answer :
- Directing Groups : The bromine atom is meta-directing. Use Lewis acids (FeCl₃) to enhance electrophile orientation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, improving selectivity.
- Protection/Deprotection : Temporarily block reactive sites (e.g., formyl group) using silyl protecting groups (TMSCl) .
Q. How can computational modeling predict the stability of this compound under varying storage conditions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model degradation pathways (e.g., hydrolysis of the Boc group).
- Moisture Sensitivity : Simulate water interaction with the formyl group; correlate with experimental TGA/DSC data .
- Storage Recommendations : Store at -20°C under argon if simulations indicate hygroscopicity .
Properties
Molecular Formula |
C17H22BrNO3 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H22BrNO3/c1-16(2,3)22-15(21)19-10-8-17(12-20,9-11-19)13-4-6-14(18)7-5-13/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
RTYNABGBGLMWQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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